molecular formula C9H9ClFNO2S B13738875 Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester CAS No. 131533-07-8

Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester

Cat. No.: B13738875
CAS No.: 131533-07-8
M. Wt: 249.69 g/mol
InChI Key: AWGBZZXOIDGMDJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is characterized by a methyl ester group linked to an acetic acid backbone, with a thioether bridge connecting to a substituted phenyl ring (5-amino, 2-chloro, 4-fluoro). Its CAS Registry Number is 131427-66-2 .

Properties

CAS No.

131533-07-8

Molecular Formula

C9H9ClFNO2S

Molecular Weight

249.69 g/mol

IUPAC Name

methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate

InChI

InChI=1S/C9H9ClFNO2S/c1-14-9(13)4-15-8-3-7(12)6(11)2-5(8)10/h2-3H,4,12H2,1H3

InChI Key

AWGBZZXOIDGMDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=C(C(=C1)N)F)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Aromatic Amine Precursor

The aromatic amine, 5-amino-2-chloro-4-fluorophenyl derivative, is typically prepared by reduction of the corresponding nitro compound or esterification followed by catalytic hydrogenation.

Example procedure:

  • Starting from 2-chloro-4-fluoro-5-nitrobenzoic acid , esterification is performed by refluxing with methanol and sulfuric acid to obtain methyl 2-chloro-4-fluoro-5-nitrobenzoate.
  • The nitro group is then reduced to the amino group by catalytic hydrogenation using 10% palladium on activated carbon in ethyl acetate under atmospheric hydrogen pressure for approximately 12 hours.
  • This yields methyl 5-amino-2-chloro-4-fluorobenzoate with high yield (~86%).

Formation of the Thioether Bond

The thioether bond formation is a critical step that links the aromatic amine to the acetic acid methyl ester via a sulfur atom.

Typical synthetic route:

  • React a halogenated aromatic amine (such as 5-amino-2-chloro-4-fluorophenyl halide) with a thiol-containing acetic acid methyl ester or its equivalent.
  • The reaction is carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the thiol, facilitating nucleophilic substitution on the aromatic halide.
  • The reaction conditions often involve refluxing in an aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMA) to promote the coupling.
  • This step leads to the formation of the methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate compound.

Alternative Method via Phenol Derivative

An alternative synthetic approach involves the reaction of 5-amino-2-chloro-4-fluorophenol with a haloacetic acid ester to form the corresponding phenoxyacetic acid ester, which can then be converted to the thioether derivative by substitution reactions.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 2-chloro-4-fluoro-5-nitrobenzoic acid + Methanol + H2SO4 Reflux 6 h Methyl 2-chloro-4-fluoro-5-nitrobenzoate -
2 Above product + Pd/C + H2 (1 atm) + Ethyl acetate Hydrogenation, 12 h Methyl 5-amino-2-chloro-4-fluorobenzoate 86
3 Methyl 5-amino-2-chloro-4-fluorobenzoate + Thiol acetic acid methyl ester + Base Reflux in DMF or DMA Methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate Variable, typically high

Analytical and Purification Techniques

  • Spectroscopic Analysis: The final compound is characterized by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), confirming the presence of the thioether bond and substitution pattern.
  • Chromatographic Purification: Silica gel column chromatography using mixtures of ethyl acetate and hexane or acetone/hexane is commonly employed to purify the product.
  • Crystallization: Recrystallization from suitable solvents like ethyl acetate/n-hexane can be used to obtain pure solid samples.

Research Discoveries and Notes

  • The formation of the thioether bond via nucleophilic aromatic substitution is well-established and provides a reliable route to sulfur-linked aromatic esters.
  • Catalytic hydrogenation for the reduction of nitro groups to amino groups is a standard, high-yielding method for preparing amino-substituted aromatic esters.
  • The presence of electron-withdrawing groups such as chloro and fluoro on the aromatic ring affects the reactivity and selectivity of the substitution reactions.
  • The compound’s potential biological activities, such as antibacterial or antioxidant properties, are inferred from structural analogs, though specific activity data for this compound remain limited.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield (%) Notes
Esterification of nitro acid Reflux with methanol and sulfuric acid 6 h reflux High Forms methyl ester intermediate
Catalytic hydrogenation Pd/C catalyst, H2 gas, ethyl acetate 12 h at 1 atm H2 ~86 Converts nitro to amino group
Thioether bond formation Nucleophilic substitution with thiol Base (K2CO3/NaH), DMF or DMA, reflux High Links aromatic amine to ester via sulfur
Purification Column chromatography, recrystallization Silica gel, EtOAc/hexane mixtures - Ensures product purity

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Alkaline hydrolysis with NaOH/KOH yields the corresponding carboxylic acid, which can further react with amines or alcohols to form amides or esters.

  • Acid-catalyzed hydrolysis (e.g., HCl/H₂SO₄) produces acetic acid derivatives, though this route is less common due to competing side reactions .

ConditionReagentsProductApplication
Basic1M NaOH, 60°C2-[(5-Amino-2-chloro-4-fluorophenyl)thio]acetic acidPrecursor for antifolate agents .
Acidic0.5M H₂SO₄, refluxPartial decomposition observedLimited utility due to instability .

Amino Group Reactivity

The aromatic amino group participates in:

  • Acylation : Reacts with acetyl chloride or anhydrides to form acetamide derivatives, enhancing lipophilicity for pharmaceutical applications .

  • Diazotization : Forms diazonium salts under HNO₂, enabling coupling reactions for azo dyes or bioconjugates .

ReactionReagentsOutcome
AcylationAc₂O, pyridine5-Acetamido-2-chloro-4-fluorophenylthioacetate (blocked amino group) .
DiazotizationNaNO₂, HCl (0–5°C)Unstable diazonium intermediate; requires immediate use .

Thioether Oxidation

The thioether linkage (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using peroxides or peracids:

Oxidizing AgentConditionsProduct
H₂O₂ (30%)RT, 12 hrSulfoxide (minor) .
mCPBA0°C, 2 hrSulfone (major) .

Oxidation modulates electronic properties, potentially altering biological activity .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by -NH₂) undergoes:

  • Halogenation : Bromination at the ortho position to -NH₂ using Br₂/FeBr₃.

  • Nitration : Limited by competing oxidation of the amino group; requires protection .

Biological Interactions

While direct studies are sparse, structural analogs like pemetrexed inhibit thymidylate synthase and dihydrofolate reductase, suggesting potential for:

  • Enzyme inhibition : Binding to folate transporters via hydrogen bonding with -NH₂ and hydrophobic interactions with Cl/F substituents .

  • Anticancer activity : Demonstrated in vitro against E. coli (MIC = 5 μM for related chlorinated compounds) .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsKey Product
Methyl esterHydrolysisNaOH/H₂OCarboxylic acid
ThioetherOxidationmCPBASulfone
Amino groupAcylationAc₂OAcetamide

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has demonstrated that derivatives of acetic acid, including [(5-amino-2-chloro-4-fluorophenyl)thio]-, exhibit notable antimicrobial activity. A study evaluated several derivatives for their effectiveness against multi-drug resistant pathogens. The results indicated that certain compounds derived from this acetic acid showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that such compounds could be developed into new therapeutic agents for treating infections caused by resistant bacteria.

DNA Gyrase and Dihydrofolate Reductase Inhibition
Further investigations revealed that these derivatives act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual inhibition mechanism positions these compounds as promising candidates in the development of new antibiotics or anticancer agents.

Agrochemical Applications

Herbicide Development
The structural characteristics of acetic acid derivatives allow for modifications that enhance herbicidal activity. The incorporation of the [(5-amino-2-chloro-4-fluorophenyl)thio]- group can improve the selectivity and efficacy of herbicides against specific weed species while minimizing damage to crops . This application is particularly relevant in the context of sustainable agriculture, where targeted herbicides can reduce chemical runoff and environmental impact.

Material Science

Polymer Synthesis
In material science, acetic acid derivatives are utilized in the synthesis of polymers with specific properties. The introduction of thioether groups enhances the thermal stability and mechanical properties of polymers . Such materials can be applied in coatings, adhesives, and other industrial applications where durability is critical.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agentsMIC values: 0.22 - 0.25 μg/mL against MDR pathogens
DNA gyrase/DHFR inhibitorsIC50 values: 12.27–31.64 μM (DNA gyrase)
AgrochemicalsHerbicide developmentEnhanced selectivity for specific weed species
Material SciencePolymer synthesisImproved thermal stability and mechanical properties

Case Studies

Case Study 1: Antimicrobial Evaluation
A comprehensive study conducted on various thiazole derivatives, including those based on acetic acid, revealed their potential as effective antimicrobial agents against resistant strains . The study employed various assays to determine the effectiveness of these compounds, highlighting their role in addressing the growing issue of antibiotic resistance.

Case Study 2: Herbicide Efficacy
Research into the herbicidal properties of modified acetic acid derivatives demonstrated significant improvements in selectivity and efficacy when tested on common agricultural weeds . These findings support the notion that such compounds can be integral to developing more environmentally friendly agricultural practices.

Mechanism of Action

The mechanism of action of acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects
Compound Name CAS Number Substituents Molecular Weight Key Differences Reference
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester 131427-66-2 Phenyl: 5-NH₂, 2-Cl, 4-F; Ester: methyl ~261.68 (estimated) Reference compound
Acetic acid, [[(5-amino-2-chloro-4-fluorophenyl)thio]-, 2-methoxyethyl ester 131533-16-9 Ester: 2-methoxyethyl Higher (due to longer ester chain) Increased hydrophilicity; altered metabolic stability
2-(5-amino-2-chloro-4-fluorophenylthio)-4-bromobutyric acid methyl ester Not specified Backbone: 4-bromobutyric acid; Ester: methyl ~322.58 (estimated) Bromine enhances lipophilicity; potential halogen bonding
Methyl [(2-chloro-4-nitrophenyl)thio]acetate 139326-35-5 Phenyl: 2-Cl, 4-NO₂; Ester: methyl 261.68 Nitro group increases electron deficiency; higher reactivity

Key Observations :

  • Ester Group Modifications : Replacement of the methyl ester with 2-methoxyethyl () introduces ether functionality, likely improving water solubility but reducing membrane permeability .
  • Backbone Alterations : Substitution of acetic acid with bromobutyric acid () increases steric bulk and may enhance binding to hydrophobic targets .
  • Aromatic Substitution: The nitro group in ’s compound (vs. amino in the target) drastically alters electronic properties, favoring electrophilic reactions .
Physicochemical Properties
  • Lipophilicity: The target compound’s logP is estimated to be moderate (~2.5–3.5) due to the balance between polar (amino, ester) and nonpolar (Cl, F) groups. In contrast, the bromobutyric acid analogue () likely has higher logP (~4.0) due to bromine .
  • Solubility : The 2-methoxyethyl ester derivative () exhibits improved aqueous solubility compared to the methyl ester .
Toxicity and Environmental Impact
  • Chlorine and fluorine substituents may contribute to bioaccumulation or persistence .
  • Nitro-substituted derivatives (e.g., ) are more likely to generate reactive metabolites, increasing toxicity risks .

Q & A

Q. What are the recommended synthetic routes for preparing acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester?

The synthesis typically involves coupling a thiol-containing aromatic precursor with an acetic acid derivative. A plausible pathway includes:

  • Step 1 : Preparation of 5-amino-2-chloro-4-fluorothiophenol (or its protected form) via reduction of a nitro group or deprotection of a sulfhydryl precursor .
  • Step 2 : Thioether formation by reacting the thiol intermediate with methyl bromoacetate or chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC-MS for purity (>95%) .

Key considerations : Optimize reaction temperature (40–60°C) to avoid decomposition of the amine group. Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol .

Q. How can the structural integrity of this compound be verified?

Combined spectroscopic and chromatographic methods are essential:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm the presence of the aromatic chlorine, fluorine, and thioether methylene group. Look for characteristic shifts: ~δ 3.8 ppm (CH₃O–), δ 4.2–4.5 ppm (–SCH₂CO–) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺ expected at m/z 278.03) and fragmentation patterns. Compare with NIST reference data for related esters .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and aromatic C–F/C–Cl vibrations (600–800 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported toxicity profiles of structurally similar thioether esters?

Discrepancies in toxicity data (e.g., teratogenicity vs. non-toxic classifications) require:

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) across a concentration range (1–100 µM) to identify thresholds for cytotoxicity .
  • Metabolite Analysis : Use LC-MS/MS to identify degradation products (e.g., free thiols or phenolic derivatives) that may contribute to toxicity .
  • Comparative Studies : Benchmark against EPA-registered analogs (e.g., phenoxyacetic esters) with well-characterized safety profiles .

Note : Contradictions may arise from impurities; ensure compound purity via orthogonal methods (HPLC-UV + GC-FID) .

Q. How can regioselectivity challenges during functionalization of the aromatic ring be mitigated?

The 5-amino-2-chloro-4-fluoro substituents impose steric and electronic constraints:

  • Electrophilic Substitution : Direct reactions to the para position of the amino group using protecting groups (e.g., acetylation) to prevent undesired side reactions .
  • Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura couplings for selective C–C bond formation at the chloro-substituted position. Use bulky ligands (e.g., SPhos) to enhance selectivity .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices and electrostatic potentials .

Q. What methodologies are optimal for studying the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours. Compare with acidic (pH 2) and basic (pH 9) conditions to identify pH-sensitive bonds .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze photodegradants using LC-HRMS. Implement amber glassware during storage to prevent light-induced decomposition .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>150°C suggests room-temperature stability) .

Q. How can researchers reconcile discrepancies in mass spectral data across literature sources?

Variations in fragmentation patterns (e.g., loss of –OCH₃ vs. –Cl) may arise from ionization techniques:

  • EI vs. ESI : Electron ionization (EI) favors cleavage at ester groups, while electrospray ionization (ESI) preserves the molecular ion. Cross-validate using both methods .
  • Isotopic Clustering : For chlorine-containing ions, expect a 3:1 35Cl^{35}Cl/37Cl^{37}Cl ratio at m/z M and M+2. Deviations suggest impurities or incorrect assignments .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook for reference MS/MS and IR data .
  • Synthetic Protocols : Thieme Pharmaceutical Substances for analogous thioether syntheses .
  • Safety Guidelines : EPA TSCA inventory for handling chlorinated/aminated compounds .

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